molecular formula C10H16N2O2 B2625835 2-({4-[(2-Hydroxyethyl)amino]phenyl}amino)ethan-1-ol CAS No. 63886-74-8

2-({4-[(2-Hydroxyethyl)amino]phenyl}amino)ethan-1-ol

Cat. No.: B2625835
CAS No.: 63886-74-8
M. Wt: 196.25
InChI Key: FCDKGTXZKZEBPA-UHFFFAOYSA-N
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Description

2-({4-[(2-Hydroxyethyl)amino]phenyl}amino)ethan-1-ol (CAS: 63886-74-8) is a symmetric diethanolamine derivative with a central phenyl ring substituted at the para position by two hydroxyethylamino groups. Its molecular formula is C₁₀H₁₆N₂O₂, and it has a molecular weight of 196.25 g/mol . The compound is characterized by two ethanolamine moieties linked via an aromatic ring, conferring both hydrophilic (due to hydroxyl groups) and lipophilic (due to the phenyl ring) properties. Structurally, the compound is represented by the IUPAC name 2-[4-(2-hydroxyethylamino)anilino]ethanol and is available as a powder stored at room temperature .

Properties

IUPAC Name

2-[4-(2-hydroxyethylamino)anilino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c13-7-5-11-9-1-2-10(4-3-9)12-6-8-14/h1-4,11-14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDKGTXZKZEBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCO)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(2-Hydroxyethyl)amino]phenyl}amino)ethan-1-ol typically involves the reaction of 4-nitrophenylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, at elevated temperatures . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-({4-[(2-Hydroxyethyl)amino]phenyl}amino)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({4-[(2-Hydroxyethyl)amino]phenyl}amino)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({4-[(2-Hydroxyethyl)amino]phenyl}amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. This can result in various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Core Backbone Variations

  • Quinoline Derivatives (e.g., 4r, 4s, 4t): These compounds feature a quinoline core substituted with trifluoromethyl groups and ethan-1-ol moieties.
  • Pyrimidine Derivatives (e.g., Ab1, Ab2): Substituted pyrimidine rings (e.g., in Ab1: 2-((4-isopropoxyphenyl)amino)-6-methylpyrimidin-4-yl) provide nitrogen-rich heterocycles, altering electronic properties and hydrogen-bonding capacity relative to the phenyl ring .
  • Acridine Derivatives (CK0402/CK0403): Larger aromatic systems (9-anilinoacridine) in CK0402/CK0403 enable stronger DNA intercalation, a mechanism less feasible for the smaller target compound .

Functional Group Modifications

  • 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol: Methoxy groups on the phenyl ring increase electron density, enhancing solubility in organic solvents compared to the target’s hydroxyethyl groups .
  • HC Yellow No. 7: Incorporates a diazenyl (-N=N-) group, introducing conjugation and color properties absent in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Trends
Target Compound 196.25 Dual hydroxyethylamino Moderate hydrophilicity
Quinoline Derivatives (e.g., 4r) ~500–550 Trifluoromethyl, quinoline High lipophilicity
2-Amino-1-(2,4-dimethoxyphenyl)ethanol 197.23 Methoxy, amino High organic solubility
Ab1 (Pyrimidine derivative) ~300–350 Isopropoxy, methylpyrimidine Moderate aqueous solubility
  • Lipophilicity: Trifluoromethyl groups in quinoline derivatives () significantly increase lipophilicity, enhancing membrane permeability compared to the target compound .
  • Hydrogen Bonding : The target’s dual hydroxyl groups enable stronger hydrogen bonding than methoxy-substituted analogs (e.g., ) .

Biological Activity

2-({4-[(2-Hydroxyethyl)amino]phenyl}amino)ethan-1-ol, commonly referred to as HEAAE, is a compound with the molecular formula C10H16N2O2C_{10}H_{16}N_{2}O_{2} and a molecular weight of 196.25 g/mol. It has garnered attention in various fields, including medicinal chemistry and toxicology, due to its potential biological activities and implications in human health.

  • IUPAC Name: 2-[4-(2-hydroxyethylamino)anilino]ethanol
  • CAS Number: 63886-74-8
  • Molecular Structure:
    • Molecular Structure

Biological Activity Overview

The biological activity of HEAAE has been explored primarily in terms of its toxicological effects , skin sensitization potential , and genotoxicity . The following sections summarize key findings from various studies.

Toxicological Effects

  • Skin Sensitization:
    • A study conducted using the local lymph node assay (LLNA) on CBA/J mice indicated that HEAAE exhibited moderate skin sensitizing potential. Stimulation indices ranged from 1.4 to 3.0 across different concentrations, with an estimated effective concentration (EC3) value of 5.0% .
    • The sensitization was influenced by the vehicle used; a mixture of water/acetone and olive oil showed no sensitization effects, highlighting the importance of formulation in assessing skin sensitization .
  • Genotoxicity:
    • In vitro studies revealed that HEAAE induced gene mutations at the tk locus in mouse lymphoma cells, both with and without metabolic activation. Additionally, it caused an increase in micronucleated binucleated cells in cultured human peripheral lymphocytes, suggesting clastogenic and/or aneugenic properties .
    • A no-observed-adverse-effect level (NOAEL) for maternal and developmental toxicity was established at 140 mg/kg body weight per day during a study involving Wistar rats .

Case Study 1: Skin Sensitization Assessment

In a controlled experiment, CBA/J mice were exposed to various concentrations of HEAAE. The results demonstrated a dose-dependent increase in lymphocyte proliferation, affirming its classification as a moderate skin sensitizer based on the EC3 value derived from the LLNA.

Case Study 2: Genotoxicity Testing

In another study assessing genotoxicity, HEAAE was tested on human peripheral lymphocytes. The compound showed significant increases in DNA damage markers, leading researchers to conclude that it possesses genotoxic properties that warrant further investigation into its safety for human use.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
Skin SensitizationModerate sensitizer (EC3 = 5.0%)
GenotoxicityInduced mutations in mouse lymphoma cells
NOAEL for Developmental Toxicity140 mg/kg bw/day

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